1'-(1-naphthoyl)-N-benzyl-N-methyl-[1,4'-bipiperidine]-4-carboxamide
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Description
1'-(1-naphthoyl)-N-benzyl-N-methyl-[1,4'-bipiperidine]-4-carboxamide is a useful research compound. Its molecular formula is C30H35N3O2 and its molecular weight is 469.629. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s structurally related to naphthoylindoles , which are known to potently activate both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
Similar to other naphthoylindoles , it may interact with its targets (CB1 and CB2 receptors) by binding to them, thereby modulating the endocannabinoid system and resulting in various physiological effects .
Biochemical Pathways
The compound is structurally related to naphthoate synthase , an enzyme that catalyzes a step in the biosynthesis of phylloquinone and menaquinone, the two forms of vitamin K . This suggests that it might affect the vitamin K biosynthesis pathway, although this needs further investigation.
Pharmacokinetics
It’s structurally related to 1-naphthol It accumulates in lipid-rich tissues and has an elimination half-life of 2-3 hours . Metabolism occurs in the liver through oxidation and conjugation, followed by excretion in urine and bile .
Result of Action
Given its potential interaction with the endocannabinoid system , it might influence a variety of physiological processes including pain sensation, mood, and memory .
Properties
IUPAC Name |
N-benzyl-N-methyl-1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O2/c1-31(22-23-8-3-2-4-9-23)29(34)25-14-18-32(19-15-25)26-16-20-33(21-17-26)30(35)28-13-7-11-24-10-5-6-12-27(24)28/h2-13,25-26H,14-22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHIEZSTUMOROL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)C3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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